molecular formula C17H18N4O B11797239 4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11797239
M. Wt: 294.35 g/mol
InChI Key: LNNGYFVPOBSJIF-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a diethylamino group, a phenyl group, and a carbaldehyde group attached to a pyrazolo[1,5-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multiple steps, including cyclization, ring annulation, and functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while reduction may produce alcohol derivatives .

Scientific Research Applications

4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

4-(diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C17H18N4O/c1-3-20(4-2)17-16-14(12-22)15(13-8-6-5-7-9-13)19-21(16)11-10-18-17/h5-12H,3-4H2,1-2H3

InChI Key

LNNGYFVPOBSJIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)C=O

Origin of Product

United States

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